![molecular formula C28H27N7O B2360566 N-(2-(4-(4-苯基哌嗪-1-基)-1H-吡唑并[3,4-d]嘧啶-1-基)乙基)-2-萘酰胺 CAS No. 1021123-07-8](/img/structure/B2360566.png)
N-(2-(4-(4-苯基哌嗪-1-基)-1H-吡唑并[3,4-d]嘧啶-1-基)乙基)-2-萘酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-(4-Phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide: is a complex organic compound of interest in various scientific research fields. Its intricate molecular structure combines features from phenylpiperazine and pyrazolopyrimidine groups, making it a versatile molecule for biological and chemical applications.
科学研究应用
Chemistry
In chemistry, this compound serves as a precursor for synthesizing more complex molecules. Its reactive sites allow for the creation of various derivatives, expanding its utility in material science and organic synthesis.
Biology
Biologically, the compound exhibits potential as a ligand for receptor studies due to its phenylpiperazine structure. It can be used in binding assays to explore receptor-ligand interactions, contributing to drug development research.
Medicine
In medicine, the compound's unique structure lends itself to pharmacological studies. Its potential therapeutic applications are under investigation, particularly in the fields of oncology and neurology, where its inhibitory effects on specific enzymes or receptors are being explored.
Industry
Industrial applications include its use as an intermediate in the synthesis of dyes, polymers, and other specialty chemicals. Its stability and reactivity make it a valuable component in manufacturing high-performance materials.
作用机制
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the healthy brain . This enzyme plays a crucial role in cholinergic neurotransmission, and its inhibition can enhance cognition functions .
Mode of Action
The compound interacts with AChE, inhibiting its activity . The inhibition of AChE leads to an increase in the concentration of ACh, a neurotransmitter that plays an important role in learning and memory . The compound was found to be a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition .
Biochemical Pathways
The inhibition of AChE affects the cholinergic neurotransmission pathway. By preventing the breakdown of ACh, the compound increases the level of this neurotransmitter, enhancing the transmission of signals in the brain . This can lead to improved cognition and memory, which is particularly beneficial in conditions like Alzheimer’s disease .
Result of Action
The result of the compound’s action is an increase in the level of ACh in the brain, leading to enhanced cholinergic neurotransmission . This can result in improved cognitive function and memory . Therefore, this compound could potentially be used in the treatment of neurodegenerative diseases like Alzheimer’s .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors While specific details are not available from the search results, factors such as pH, temperature, and the presence of other substances can affect the activity of the compound
生化分析
Biochemical Properties
The compound N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide interacts with acetylcholinesterase (AChE), an enzyme crucial for the hydrolysis of acetylcholine in the brain . The compound has shown moderate inhibitory activities against AChE in vitro .
Cellular Effects
The compound’s interaction with AChE influences cell function. By inhibiting AChE, the compound can potentially alleviate symptoms of Alzheimer’s disease by increasing the level of acetylcholine, a neurotransmitter that plays a significant role in memory and learning .
Molecular Mechanism
The compound N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide exerts its effects at the molecular level through its interaction with AChE. It acts as a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step reaction pathway, beginning with the formation of the intermediate pyrazolopyrimidine. This intermediate is then subjected to nucleophilic substitution reactions with phenylpiperazine under controlled conditions.
Step 1: Synthesis of 4-(4-Phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
Reagents: 4-Phenylpiperazine, Pyrazolo[3,4-d]pyrimidine
Conditions: Anhydrous solvent, nitrogen atmosphere, elevated temperature
Step 2: Coupling with 2-naphthamide
Reagents: 4-(4-Phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine, 2-naphthamide
Conditions: Catalytic base, inert atmosphere, moderate temperature
Industrial Production Methods
Scaling up the production for industrial purposes involves optimizing reaction conditions to increase yield and purity. Employing continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures efficient and scalable synthesis.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation at the phenyl ring or the nitrogen atoms, typically using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, targeting the pyrazolo[3,4-d]pyrimidine ring.
Substitution: Nucleophilic or electrophilic substitution can occur at various positions, influenced by the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, mild acidic or basic conditions
Reduction: Sodium borohydride, methanol as the solvent
Substitution: Halogenated solvents, catalytic amounts of base or acid
Major Products Formed
The products of these reactions vary, forming derivatives with modified functional groups, enhancing the compound's reactivity and biological activity.
相似化合物的比较
Compared to similar compounds, N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide stands out due to its unique combination of functional groups. This provides it with enhanced reactivity and selectivity in biological systems.
List of Similar Compounds
N-(2-(4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl)ethyl)-naphthamide
1-(4-phenylpiperazin-1-yl)-3-(pyrimidin-2-yl)propane
4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
These analogs share structural similarities but differ in their reactivity and biological profiles, highlighting the uniqueness of the original compound.
There you go! This compound is quite the heavyweight in terms of complexity and utility
属性
IUPAC Name |
N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N7O/c36-28(23-11-10-21-6-4-5-7-22(21)18-23)29-12-13-35-27-25(19-32-35)26(30-20-31-27)34-16-14-33(15-17-34)24-8-2-1-3-9-24/h1-11,18-20H,12-17H2,(H,29,36) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEURIEYSKBYFBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)C5=CC6=CC=CC=C6C=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-((2-Chloro-4-fluorobenzyl)thio)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2360483.png)
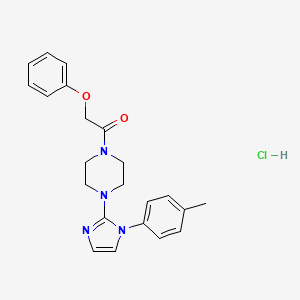
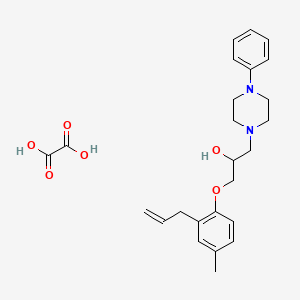
![4-(4-chlorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2360489.png)
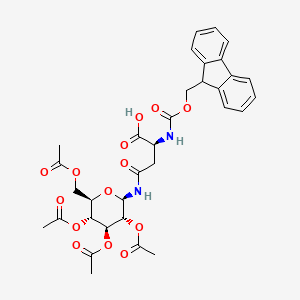
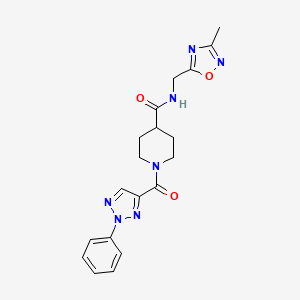
![3-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzenecarboxylic acid](/img/structure/B2360495.png)
![6-Cyclopropyl-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2360496.png)
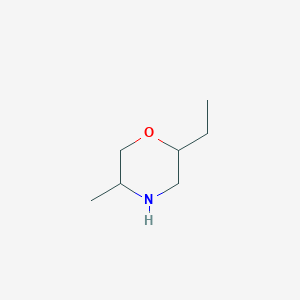
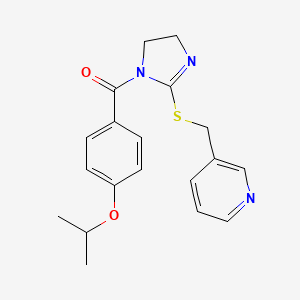
![methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate](/img/structure/B2360499.png)
![3-[2-Oxo-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethyl]-1,3-benzoxazol-2-one](/img/structure/B2360500.png)
![N-(4-chlorophenyl)-2-{[7-oxo-2-(piperidin-1-yl)-6-(propan-2-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2360501.png)
![1-(5-Fluoro-2-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2360506.png)
